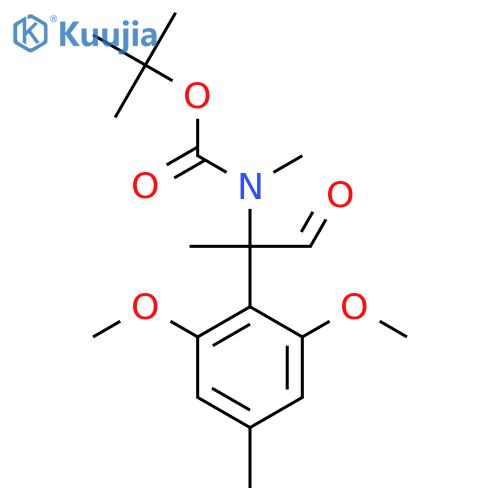

Cas no 2229367-74-0 (tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate)

tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate

- EN300-1900503

- tert-butyl N-[2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl]-N-methylcarbamate

- 2229367-74-0

-

- インチ: 1S/C18H27NO5/c1-12-9-13(22-7)15(14(10-12)23-8)18(5,11-20)19(6)16(21)24-17(2,3)4/h9-11H,1-8H3

- InChIKey: XNSMWIMBNFRGIF-UHFFFAOYSA-N

- SMILES: O(C(N(C)C(C=O)(C)C1C(=CC(C)=CC=1OC)OC)=O)C(C)(C)C

計算された属性

- 精确分子量: 337.18892296g/mol

- 同位素质量: 337.18892296g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 24

- 回転可能化学結合数: 7

- 複雑さ: 433

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.1Ų

- XLogP3: 2.8

tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1900503-1.0g |

tert-butyl N-[2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229367-74-0 | 1g |

$1500.0 | 2023-06-01 | ||

| Enamine | EN300-1900503-1g |

tert-butyl N-[2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229367-74-0 | 1g |

$1500.0 | 2023-09-18 | ||

| Enamine | EN300-1900503-0.25g |

tert-butyl N-[2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229367-74-0 | 0.25g |

$1381.0 | 2023-09-18 | ||

| Enamine | EN300-1900503-5.0g |

tert-butyl N-[2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229367-74-0 | 5g |

$4349.0 | 2023-06-01 | ||

| Enamine | EN300-1900503-0.5g |

tert-butyl N-[2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229367-74-0 | 0.5g |

$1440.0 | 2023-09-18 | ||

| Enamine | EN300-1900503-10.0g |

tert-butyl N-[2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229367-74-0 | 10g |

$6450.0 | 2023-06-01 | ||

| Enamine | EN300-1900503-0.05g |

tert-butyl N-[2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229367-74-0 | 0.05g |

$1261.0 | 2023-09-18 | ||

| Enamine | EN300-1900503-2.5g |

tert-butyl N-[2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229367-74-0 | 2.5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-1900503-0.1g |

tert-butyl N-[2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229367-74-0 | 0.1g |

$1320.0 | 2023-09-18 | ||

| Enamine | EN300-1900503-5g |

tert-butyl N-[2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229367-74-0 | 5g |

$4349.0 | 2023-09-18 |

tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate 関連文献

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamateに関する追加情報

Introduction to Tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2229367-74-0)

Tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate, identified by its CAS number 2229367-74-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their stability and reactivity. The unique structural features of this molecule, particularly its tert-butyl and N-methylcarbamate functional groups, contribute to its potential as a key intermediate in the synthesis of biologically active agents.

The 2,6-dimethoxy-4-methylphenyl moiety in the compound's structure is a derivative of anisole, which is known for its role in enhancing the solubility and bioavailability of pharmaceutical compounds. This aromatic ring system not only provides a stable backbone for further chemical modifications but also interacts favorably with biological targets, making it a valuable component in drug design. The presence of both methoxy and methyl substituents further fine-tunes the electronic properties of the molecule, influencing its pharmacokinetic behavior and interactions with biological receptors.

In recent years, there has been a growing interest in carbamate-based compounds due to their broad spectrum of biological activities. Research has demonstrated that carbamates can serve as potent inhibitors of various enzymes and receptors, making them promising candidates for therapeutic intervention. For instance, studies have shown that derivatives of carbamates exhibit inhibitory effects on enzymes such as carbonic anhydrase, which are implicated in conditions like glaucoma and altitude sickness. Additionally, carbamates have been explored for their potential in developing treatments for neurological disorders due to their ability to modulate neurotransmitter activity.

The tert-butyl group in Tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate plays a crucial role in stabilizing the molecule during synthetic processes and enhancing its binding affinity to biological targets. This bulky group can occupy hydrophobic pockets on protein surfaces, thereby increasing the compound's residence time at the target site. Such properties are particularly advantageous in designing drugs that require prolonged interaction with their intended receptors.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of carbamate derivatives with high accuracy. Molecular docking studies have identified that Tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate exhibits strong binding interactions with several therapeutic targets, including enzymes involved in inflammation and pain signaling. These findings suggest that this compound could be a valuable scaffold for developing novel therapeutics targeting chronic inflammatory diseases.

The synthesis of Tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has streamlined the process, making it more efficient and scalable. These methods not only improve the overall yield but also minimize the formation of by-products, which is crucial for pharmaceutical applications where impurities can affect efficacy and safety.

One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The combination of structural features such as the N-methylcarbamate group and the aromatic ring system provides a rich platform for further derivatization. By introducing additional functional groups or modifying existing ones, researchers can fine-tune the biological activity and pharmacokinetic properties of the compound. This flexibility makes it an attractive candidate for high-throughput screening programs aimed at identifying novel drug candidates.

The pharmaceutical industry has increasingly recognized the importance of developing drugs with improved pharmacokinetic profiles. Compounds like Tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate offer advantages such as enhanced solubility and reduced metabolic clearance, which can lead to better patient compliance and therapeutic outcomes. Additionally, the use of carbamate-based drugs has been associated with lower toxicity profiles compared to other classes of compounds, making them safer for long-term therapeutic use.

Future research directions may focus on exploring the mechanism of action of Tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate at a molecular level. Understanding how this compound interacts with biological targets will provide valuable insights into its therapeutic potential and guide further optimization efforts. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structure-function relationships governing its biological activity.

The development of new pharmaceuticals is often hindered by challenges such as poor oral bioavailability and rapid metabolic degradation. However, compounds like Tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-y-N-methylcarbamate offer promising solutions to these issues through their unique structural design. By leveraging computational tools and synthetic methodologies, researchers can overcome these obstacles and bring innovative treatments to patients suffering from various diseases.

In conclusion,Tert-butyl N-[email protected](email protected) (CAS No. 2229367[email protected]) represents a significant advancement in pharmaceutical chemistry with its multifaceted applications in drug development. Its structural features make it an excellent candidate for further exploration as a lead structure for novel therapeutics targeting various diseases. As research continues to uncover new insights into its biological activity,this compound holds great promise for improving human health through innovative medicinal chemistry approaches.

2229367-74-0 (tert-butyl N-2-(2,6-dimethoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate) Related Products

- 448250-64-4(2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)

- 2137629-78-6(tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate)

- 151919-01-6(1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one)

- 2640888-97-5(N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide)

- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)

- 1869169-33-4(ethyl 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate)

- 2227272-56-0(1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone)

- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)

- 211244-80-3(Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate)

- 2114341-25-0(1-2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-ylethan-1-one)